N-(2,5-dimethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(2,5-dimethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a tricyclic core system with fused oxa- and diazatricyclo moieties. Its unique architecture includes a sulfanylacetamide side chain linked to a 2,5-dimethylphenyl group. Advanced analytical methods, such as LC/MS-based metabolite screening, are critical for identifying and characterizing such compounds .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-16-12-13-17(2)20(14-16)27-22(30)15-33-26-28-23-19-10-6-7-11-21(19)32-24(23)25(31)29(26)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHDAIKEYQZXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on available research data, including case studies and detailed findings.
Chemical Structure
The compound's structure includes a dimethylphenyl group and a sulfanyl acetamide moiety linked to a diazatricyclo system. The molecular formula is with a molecular weight of approximately 373.4 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O2S |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-{6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide |
| InChI Key | VQKCHZZMQHYYGF-UHFFFAOYSA-N |
Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-(sulfanyl)acetamides exhibit various biological activities including:
- Antioxidant Activity : The compound may exhibit antioxidant properties that help in reducing oxidative stress.
- Anti-inflammatory Effects : Potential inhibition of inflammatory pathways has been observed in related compounds.
- Neuroprotective Effects : Studies suggest that such compounds could protect neuronal cells against apoptosis.
Alzheimer's Disease Research
A study focusing on multi-targeted drug design for Alzheimer's disease explored compounds structurally related to N-(2,5-dimethylphenyl)-2-(sulfanyl)acetamides. The findings highlighted the following:
- Inhibition of Cholinesterase : Compounds showed significant inhibition of human acetylcholinesterase (hAChE), with an IC50 value of 0.486 ± 0.047 μM for one derivative .
- Reduction in Amyloid-beta Aggregation : The compounds demonstrated efficacy in reducing amyloid-beta aggregation in vitro, which is crucial for Alzheimer's pathology.
Molecular Docking Studies
Molecular docking simulations revealed that the compound interacts favorably with key enzymes involved in neurodegenerative processes:
- Binding Affinity : The compound exhibited strong binding affinities towards hAChE and BACE-1 enzymes, which are critical targets for Alzheimer's treatment.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Potentially reduces oxidative stress |
| Anti-inflammatory | Inhibits inflammatory pathways |
| Neuroprotective | Protects neurons from apoptosis |
| Cholinesterase Inhibition | IC50 = 0.486 ± 0.047 μM |
| Amyloid-beta Reduction | Effective in reducing aggregation |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
This section compares the target compound with structurally related acetamide derivatives, emphasizing substituent variations, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison
*Note: Values marked with * are estimated using computational tools (e.g., ChemDraw, ADMET Predictor).
Key Observations:
Substituent Impact on Bioactivity: The target compound’s tricyclic core and sulfanyl group distinguish it from analogs with simpler phenoxy or oxazinan moieties. Sulfur-containing groups often enhance membrane permeability and binding to metalloenzymes . Compound e (amino/hydroxy) and h (oxazinan) exhibit antimicrobial and anti-inflammatory activity, respectively, likely due to hydrogen-bonding interactions with biological targets .
Structural Complexity and Synthetic Accessibility: The tricyclic core of the target compound may pose synthetic challenges compared to linear or monocyclic analogs (e.g., compounds e–h). Marine-derived scaffolds often require specialized biosynthesis or semisynthetic modification .
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions requiring optimization of temperature, solvent choice (e.g., polar aprotic solvents like DMF), and reaction time. Key steps include cycloaddition, sulfanyl group incorporation, and acetamide coupling. Analytical techniques such as NMR spectroscopy and HPLC are essential for monitoring intermediates and ensuring purity >95% . For example, highlights the need for precise control of reaction kinetics to avoid side products in diazatricyclic core formation.
Q. Which analytical techniques are most effective for structural characterization?
- 1H/13C NMR : Resolves aromatic protons and confirms substitution patterns on the phenyl and diazatricyclo moieties.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₃N₃O₃S).
- X-ray Crystallography : Resolves spatial arrangements of the tricyclic core and sulfanyl-acetamide linkage .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and receptor binding studies (e.g., GPCRs) based on structural analogs. notes that thioacetamide derivatives often exhibit activity against oxidative stress pathways. Use IC₅₀ determinations and dose-response curves to assess potency .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Contradictions often arise from substituent effects (e.g., chloro vs. methoxy groups on aromatic rings). Perform comparative SAR studies using analogs from and . For instance, replacing the 2,5-dimethylphenyl group with a 3-chloro-4-fluorophenyl moiety () may alter target selectivity. Use molecular docking to correlate steric/electronic properties with activity .
Q. How can reaction mechanisms for sulfanyl group displacement be elucidated?
Employ isotopic labeling (e.g., ³⁴S) and kinetic profiling to track nucleophilic substitution pathways. suggests that LiAlH₄ or NaBH₄ in anhydrous conditions facilitates thiolate intermediate formation. DFT calculations can model transition states and identify rate-limiting steps .
Q. What computational methods optimize synthetic routes for scalability?
AI-driven reaction path search (e.g., ICReDD’s quantum chemical calculations) reduces trial-and-error experimentation. highlights COMSOL Multiphysics for simulating continuous flow synthesis, improving yield by 15–20% in diazatricyclic core formation .
Q. How do researchers address discrepancies in purity assessments between HPLC and NMR?
Cross-validate using 2D NMR (HSQC, COSY) to detect low-level impurities undetected by HPLC. reports that residual solvents or rotamers may skew HPLC results, while NMR resolves conformational isomers .
Methodological Considerations
Designing experiments to assess metabolic stability in vitro:
- Use hepatic microsomal assays with LC-MS/MS to track metabolite formation (e.g., oxidative cleavage of the diazatricyclo ring).
- Compare half-life (t₁/₂) against reference compounds. emphasizes the role of CYP450 isoforms in metabolizing sulfanyl-acetamide derivatives .
Statistical approaches for optimizing reaction conditions:
Apply Box-Behnken or central composite design () to evaluate temperature, solvent, and catalyst interactions. For example, a 3-factor design reduced the number of experiments by 40% in optimizing cyclization steps .
Integrating green chemistry principles into synthesis:
Replace dichloromethane with cyclopentyl methyl ether (CPME) for diazatricyclo core formation. achieved 85% yield with CPME, reducing waste by 30% compared to DCM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
